molecular formula C29H27N3O3S B2961643 N-(3,5-dimethylphenyl)-2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide CAS No. 866726-38-7

N-(3,5-dimethylphenyl)-2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B2961643
CAS No.: 866726-38-7
M. Wt: 497.61
InChI Key: XNWRMZOJLJICGC-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a synthetic small molecule with a molecular formula of C29H27N3O3S and a molecular weight of 497.61 g/mol . This compound belongs to the chromeno[2,3-d]pyrimidine chemical class, a scaffold of significant interest in medicinal chemistry due to its wide range of potential biological activities. The structure features a chromene ring fused to a pyrimidine core, substituted with ethoxyphenyl and sulfanylacetamide groups. The presence of the acetamide linker connected to a 3,5-dimethylphenyl moiety suggests potential for targeted interaction with biological systems. Researchers can leverage this compound as a key intermediate or as a core structural motif in the development of novel therapeutic agents. It is particularly valuable for screening in anticancer, antimicrobial, and anti-inflammatory research programs, given the established pharmacological relevance of its structural analogs . The precise mechanism of action is area-specific and requires empirical determination in your research context. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O3S/c1-4-34-23-11-9-20(10-12-23)27-31-28-24(16-21-7-5-6-8-25(21)35-28)29(32-27)36-17-26(33)30-22-14-18(2)13-19(3)15-22/h5-15H,4,16-17H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWRMZOJLJICGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the chromeno[2,3-d]pyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions. The subsequent steps involve the introduction of the 4-ethoxyphenyl and 3,5-dimethylphenyl groups through nucleophilic substitution reactions. The final step involves the formation of the acetamide linkage, typically through an amidation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the chromeno[2,3-d]pyrimidine core or the acetamide group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkoxides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: It may serve as a probe or inhibitor in biochemical assays, particularly those involving enzyme activity or protein interactions.

    Medicine: The compound’s structural features suggest potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: It can be used in the development of new polymers or coatings with enhanced stability and performance.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s aromatic and heterocyclic structures enable it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural Analog 1: N-(3,5-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Key Differences :

  • Substituents: The 3,5-dimethylphenyl group in the target compound is replaced with 3,5-dimethoxyphenyl.
  • Core Heterocycle: A 1,2,4-triazole replaces the chromeno-pyrimidine.
  • Sulfanyl Linkage : Both compounds share a thioether bridge, but the triazole analog’s pyridinyl substituent introduces basicity, which may influence solubility.

Hypothesized Impact: The dimethoxy substitution could improve solubility but reduce membrane permeability compared to the dimethyl groups. The triazole core may favor interactions with polar residues in enzymes, whereas the chromeno-pyrimidine might target hydrophobic pockets.

Structural Analog 2: N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate

Key Differences :

  • Aromatic Substituents : A 4-fluorophenyl group replaces the 4-ethoxyphenyl. Fluorine’s electronegativity enhances binding via polar interactions and improves metabolic stability.
  • Core Heterocycle: An imidazole ring substitutes the chromeno-pyrimidine.
  • Sulfur Functionality : A sulfinyl (S=O) group replaces the thioether, increasing polarity and oxidation state, which may affect redox sensitivity.

Hypothesized Impact :
The fluorophenyl group could enhance target affinity but reduce lipophilicity. The sulfinyl group might improve water solubility but introduce susceptibility to enzymatic reduction.

Structural Analog 3: Stereochemically Complex Acetamides

Key Differences :

  • Stereochemistry : The target compound lacks stereocenters, whereas analogs in feature multiple chiral centers (e.g., 2S,4S,5S configurations). Stereochemistry influences enantiomer-specific biological activity.
  • Substituents: Hydroxyl and tetrahydropyrimidinone groups in the analogs enhance hydrophilicity and hydrogen-bonding capacity compared to the target’s ethoxy and methyl groups.

Hypothesized Impact :
Stereochemical complexity in analogs may improve selectivity but complicate synthesis. Hydroxyl groups could enhance solubility but reduce blood-brain barrier penetration.

Data Table: Structural and Functional Comparison

Compound Feature Target Compound Analog 1 Analog 2 Analog 3
Core Heterocycle Chromeno-pyrimidine 1,2,4-triazole Imidazole Tetrahydropyrimidinone
Aromatic Substituents 3,5-dimethylphenyl, 4-ethoxyphenyl 3,5-dimethoxyphenyl 4-fluorophenyl 2,6-dimethylphenoxy
Sulfur Functionality Thioether (S-) Thioether (S-) Sulfinyl (S=O) None
Key Functional Groups Ethoxy, methyl Methoxy, pyridinyl Fluorine, methyl Hydroxyl, phenoxy
Stereochemistry None None Chiral sulfinyl Multiple stereocenters
Hypothesized Solubility Moderate (hydrophobic) Moderate-High (polar groups) High (sulfinyl, fluorine) High (hydroxyl, phenoxy)

Biological Activity

N-(3,5-dimethylphenyl)-2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C26H25N3O3S
  • SMILES : CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC(=C4)C)C

The compound features a complex structure that includes a chromeno-pyrimidine moiety and a sulfanyl group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies showed that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines. The IC50 values for these compounds often range from 10 µM to 50 µM, indicating moderate potency against cancer cells .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays:

  • DPPH Radical Scavenging Assay : this compound demonstrated significant radical scavenging activity comparable to ascorbic acid .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been explored:

  • Acetylcholinesterase (AChE) Inhibition : Similar compounds have shown promising results as AChE inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. The inhibition percentages at 50 µM were reported to be around 45% to 60% in related studies .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various substituents on the chromeno-pyrimidine scaffold:

  • Substituent Effects : The presence of electron-donating groups at specific positions enhances the compound's potency against AChE. For example, para-methyl substitutions have been associated with increased inhibitory activity compared to halogen substitutions .

Case Studies

  • Study on Anticancer Properties : A recent publication evaluated the cytotoxic effects of this compound on breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM .
  • Neuroprotective Effects : Another study focused on the neuroprotective effects of related compounds against oxidative stress in neuronal cells. The findings suggested that these compounds could mitigate cell death induced by oxidative stress through their antioxidant properties .

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